
N-(2-chlorobenzyl)-N-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N-phenylamine is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Characterizations and Syntheses
N-(2-chlorobenzyl)-N-phenylamine and its derivatives are often studied for their structural and analytical characteristics. In one study, N-alkyl-arylcyclohexylamines, closely related to this compound, were synthesized and characterized using various analytical techniques. The study aimed to aid the identification of new psychoactive substances by providing analytical characterizations for a range of compounds, including derivatives obtained from phenyl-substituted and isomeric methoxy phenylcyclohexylamines (Wallach et al., 2016).
Photophysical Properties and Organic Light-Emitting Devices
The compound and its derivatives have applications in the development of organic light-emitting devices (OLEDs). A study explored the photophysical properties of 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, derivatives of this compound. These compounds showed a full color visible range between 454 and 620 nm, and their emission properties were tailored for use in OLEDs, achieving high efficiency and specific color coordinates (Wee et al., 2009).
Radical Reactions and Oxygen Adduct Formation
This compound is also a subject of study in radical chemistry. For instance, N-cyclopropyl-N-phenylamine, a derivative, undergoes autocatalytic radical ring opening under aerobic conditions, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction is significant for understanding the oxidative radical ring opening and could be valuable in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena et al., 2001).
Ligand Synthesis and Coordination Chemistry
The compound is used in the synthesis of ligand systems for coordination chemistry. One study reported the synthesis of phenylamine-based ligand systems that coordinate with Co(II) to form monomeric complexes. These complexes were studied using X-ray diffraction, establishing that the ligands stabilize the Co(II) ion in specific coordination environments (Jones & MacBeth, 2007).
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-N-phenylamine is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis .
Mode of Action
This compound acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol-4-phosphate . This inhibits the MEP pathway, disrupting the production of isoprenoid precursors, which are vital for the survival of certain pathogens .
Biochemical Pathways
The MEP pathway, which is affected by this compound, is responsible for the production of isoprenoid precursors . These precursors are essential for the biosynthesis of a variety of compounds, including certain vitamins and hormones, as well as the cell wall component peptidoglycan . By inhibiting DXPS, this compound disrupts these biochemical pathways, leading to downstream effects such as impaired cell wall synthesis .
Pharmacokinetics
Similar compounds have been found to have excellent admet profiles , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of DXPS by this compound leads to a disruption in the production of isoprenoid precursors . This can result in the death of the pathogen, as these precursors are vital for its survival . Therefore, the molecular and cellular effects of this compound’s action include the disruption of essential biochemical pathways and the potential death of the pathogen .
Biochemical Analysis
Biochemical Properties
N-(2-chlorobenzyl)-N-phenylamine has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This interaction suggests that this compound may play a role in the biochemical reactions involving DXS.
Cellular Effects
The compound has been shown to inhibit the growth of Haemophilus influenzae , indicating that this compound can have significant effects on bacterial cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DXS, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting DXS, this compound can potentially affect the synthesis of isoprenoids.
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily associated with its inhibition of DXS in the non-mevalonate pathway
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKUGGDNDCPQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
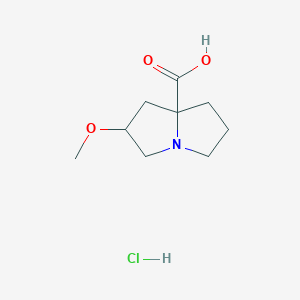
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
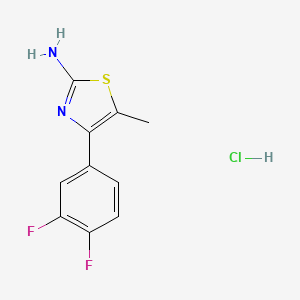
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
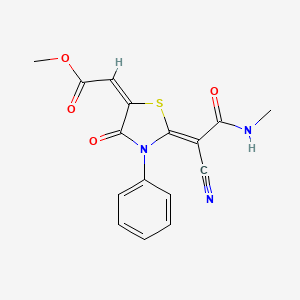
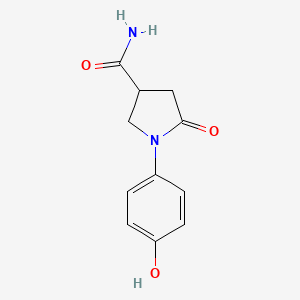
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
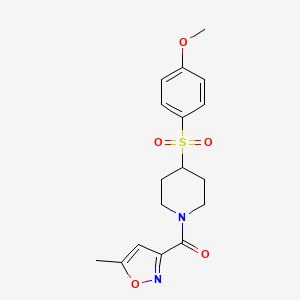
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)
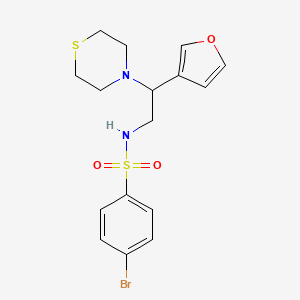

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
